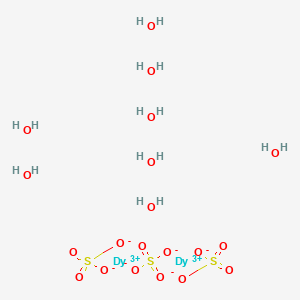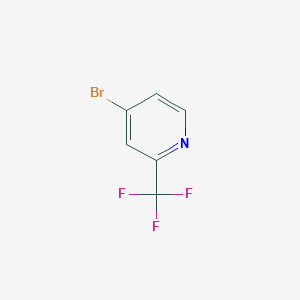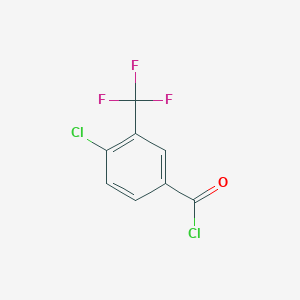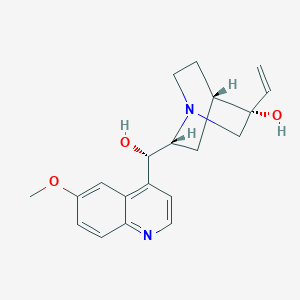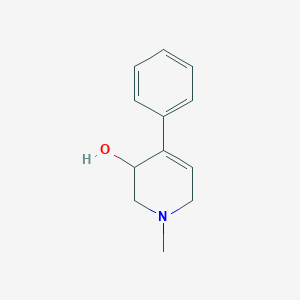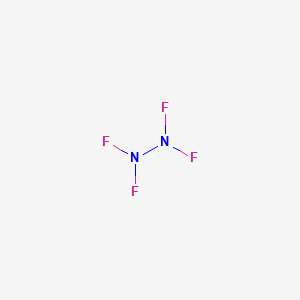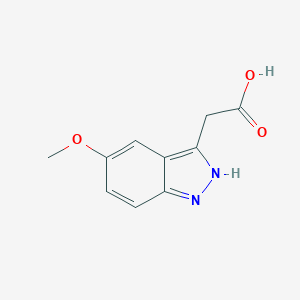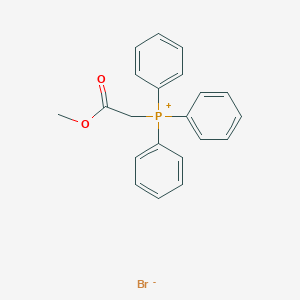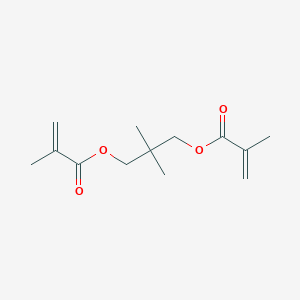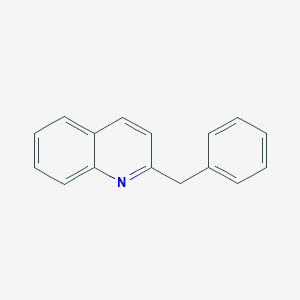
2-Benzylquinoline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Benzylquinoline consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 219.281 Da and the monoisotopic mass is 219.104797 Da .Physical And Chemical Properties Analysis
2-Benzylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 352.5±11.0 °C at 760 mmHg, and a flash point of 151.3±11.9 °C . It has a molar refractivity of 71.5±0.3 cm3, and a molar volume of 196.2±3.0 cm3 .Applications De Recherche Scientifique
Medicinal Chemistry Research
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
Anticancer Applications
Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis . This is successfully achieved through the elimination of cells that threaten the survival of animals and cell migration disruption, and they also act as angiogenesis inhibitors .
Antioxidant Applications
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have been reported to have antioxidant properties .
Anti-inflammatory Applications
Quinoline derivatives have been reported to have anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases .
Antimalarial Applications
Quinoline derivatives have been reported to have antimalarial properties . They can be used in the treatment of malaria .
Anti-SARS-CoV-2 Applications
Quinoline derivatives have been reported to have anti-SARS-CoV-2 properties . They can be used in the treatment of COVID-19 .
Antituberculosis Applications
Quinoline derivatives have been reported to have antituberculosis properties . They can be used in the treatment of tuberculosis .
Industrial Chemistry Applications
Recently, quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a significant role in industrial chemistry .
Mécanisme D'action
Target of Action
The primary targets of 2-Benzylquinoline are currently unknown. This compound belongs to the Benzylisoquinoline alkaloids (BIAs) family , which are known for their diverse biological activities.
Biochemical Pathways
BIAs are known to affect various biochemical pathways , but the specific pathways influenced by 2-Benzylquinoline remain to be elucidated.
Result of Action
As a BIA, it may share some of the biological activities common to this family of compounds . .
Propriétés
IUPAC Name |
2-benzylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHFJHCODIQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169837 | |
| Record name | 2-Benzylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylquinoline | |
CAS RN |
1745-77-3 | |
| Record name | 2-(Phenylmethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable synthetic route for 2-benzylquinoline?
A1: One method involves reacting quinoline 1-oxide with phenylacetic anhydride. [] This reaction, conducted in boiling benzene, yields 2-benzylquinoline alongside several other products, including benzaldehyde, quinoline, 2-benzoylquinoline, phenyl-di(2-quinolyl)carbinol, di(2-quinolyl)ketone, and N-(2-quinolyl)-2-benzylidene-1,2-dihydroquinoline. Interestingly, the reaction also produces dibenzyl ketone, suggesting a decarboxylative coupling of phenylacetic anhydride in the presence of tertiary amines.
Q2: Can 2-benzylquinoline and its derivatives be synthesized enantioselectively?
A2: Yes, researchers have successfully developed an enantioselective hydrogenation method for 2-benzylquinoline and related 2-functionalized and 2,3-disubstituted quinolines. [] This method employs an iridium catalyst system consisting of [Ir(COD)Cl]2, a bisphosphine ligand, and iodine. Using this system, enantiomeric excesses (ee) up to 96% have been achieved. Mechanistic investigations suggest a hydrogenation pathway involving a 1,4-hydride addition, isomerization, and finally a 1,2-hydride addition. The catalytically active species is thought to be an iridium(III) complex containing both chloride and iodide ligands.
Q3: Are there any studies investigating the biological activity of 2-benzylquinoline derivatives?
A3: While the provided abstracts don't delve into specific biological activities, one study mentions the synthesis and biological evaluation of 6-arylazo derivatives of substituted 1,2,3,4-tetrahydroquinoline. [] Although this study doesn't explicitly cover 2-benzylquinoline, it highlights the potential for exploring the biological activity within this class of compounds. Further research is needed to investigate the specific biological effects and potential applications of 2-benzylquinoline and its derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)
